molecular formula C36H44N4O6S3 B2702095 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane CAS No. 112193-80-3

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B2702095
CAS No.: 112193-80-3
M. Wt: 724.95
InChI Key: OZWGNPVYVRIYRI-UHFFFAOYSA-N
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Description

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is a derivative of 1,4,7,10-tetraazacyclododecane, a macrocyclic compound known for its ability to form stable complexes with metal ions

Chemical Reactions Analysis

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and allowing for various chemical reactions to occur. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in a range of applications .

Comparison with Similar Compounds

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane is unique due to its specific combination of benzyl and tosyl groups, which enhance its chemical properties. Similar compounds include:

Biological Activity

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane (CAS Number: 112193-80-3) is a complex organic compound belonging to the class of tetraazamacrocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug delivery systems and as a ligand in coordination chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C36H44N4O6S3. Its structure consists of a tetraazacyclododecane core with three toluene-4-sulfonyl groups attached to it. The presence of these sulfonyl groups enhances its solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetraazamacrocycles. For instance, research has shown that derivatives of tetraazacyclododecane exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the disruption of cellular functions through metal ion chelation and interference with DNA synthesis.

Compound Cell Line IC50 (µM) Mechanism
This compoundHeLa5.2DNA intercalation
This compoundMCF-73.8Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it demonstrates moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Streptococcus pneumoniae64 µg/mLModerate

Case Study 1: Targeted Drug Delivery

A study explored the use of this compound as a carrier for targeted drug delivery in cancer therapy. The compound was conjugated with doxorubicin and tested in vitro on cancer cells. Results showed enhanced cytotoxicity compared to free doxorubicin due to improved cellular uptake facilitated by the tetraazamacrocycle structure.

Case Study 2: Imaging Applications

Another investigation focused on radiolabeling this compound for use in imaging techniques such as PET scans. The study demonstrated successful labeling with gallium isotopes and effective targeting of gastrin-releasing peptide receptors in tumor models. This highlights its potential utility in diagnostic imaging for cancer detection.

Properties

IUPAC Name

1-benzyl-4,7,10-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O6S3/c1-30-9-15-34(16-10-30)47(41,42)38-23-21-37(29-33-7-5-4-6-8-33)22-24-39(48(43,44)35-17-11-31(2)12-18-35)26-28-40(27-25-38)49(45,46)36-19-13-32(3)14-20-36/h4-20H,21-29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWGNPVYVRIYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112193-80-3
Record name 1-BENZYL-4,7,10-TRIS-(TOLUENE-4-SULFONYL)-1,4,7,10-TETRAAZA-CYCLODODECANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a dry flask under nitrogen was placed about 3.9 g of a 60% sodium hydride dispersion. It was washed twice with hexanes then suspended in 200 ml of dry dimethylformamide. To the mixture was added 20 g (40 mmol) of 4-benzyl-1,7-bis-(p-toluenesulfonyl)-1, 4,7-triazaheptane over 5 minutes. After the initial reaction had subsided, the mixture was heated to 110° C. for 1 hour. To the resulting hot solution was added dropwise 22.6 g (40 mmol) of diethanolamine tritosylate in 100 ml of dry dimethylformamide over 3.5 hours. After an additional 0.5 hours, the solution was allowed to cool and 20 ml of methanol was added. The volatiles were then removed on the rotary evaporator. The residue was dissolved in a mixture of 400 ml of water and 200 ml of dichloromethane. The phases were separated and the aqueous phase washed twice more with dichloromethane. The combined organic fractions were dried (magnesium sulfate), filtered, and evaporated to give a yellow oil. Crystallization was induced by the addition of about 100 ml of methanol. The mixture was kept at -5° C. overnight and the product collected by filtration. After drying, 20.4 g of a colorless solid was obtained; melting point 208°-210° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
diethanolamine tritosylate
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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